molecular formula C24H19ClN2O6 B2505897 ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005056-24-5

ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate

Katalognummer B2505897
CAS-Nummer: 1005056-24-5
Molekulargewicht: 466.87
InChI-Schlüssel: HNJRRLPWIAKGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate, is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures and functionalities are present in the synthesized molecules, which may offer insights into the properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, involves the formation of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from ethyl 2-chloroacetoacetate and cyanoacetamide indicates the use of triethylamine as a mild, nonnucleophilic base to access pyrrole derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrrolo[3,4-d]isoxazole moiety in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical studies, such as those using Ab Initio Hartree Fock and Density Functional Theory methods, complement the experimental data to provide a comprehensive understanding of the molecular geometry and electronic properties . These techniques would be essential in analyzing the molecular structure of ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For example, the transformation of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into polysubstituted pyrroles represents a new synthesis pathway for such structures . Additionally, the preparation of novel anti-juvenile hormone agents and their ability to induce specific biological effects suggests that the compound of interest may also exhibit unique reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are typically determined during the development of new chemical entities. The hypolipidemic activities of synthesized compounds, as well as their effects on serum cholesterol and triglyceride levels, provide insights into their biological properties . The potential metabolites of similar compounds have also been synthesized, which is crucial for understanding the pharmacokinetic behavior of the compound .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties

Research has explored the synthesis of various chemically related compounds, highlighting innovative methods and potential applications. For example, the study by Amati et al. (2010) discusses the tandem photoarylation-photoisomerization of halothiazoles, leading to the synthesis of compounds with unique photophysical and singlet oxygen activation properties. These findings suggest avenues for the development of new materials and sensors based on similar chemical frameworks (Amati et al., 2010).

Electropolymerization and Material Applications

Lengkeek, Harrowfield, and Koutsantonis (2010) detailed the electropolymerization of specific compounds, indicating that materials derived from similar chemical structures could possess valuable electronic and optical properties. Such materials could be used in electronic devices or coatings, demonstrating the versatility of these chemical frameworks in material science applications (Lengkeek et al., 2010).

Photophysical and Fluorescence Applications

Studies have also delved into the photophysical properties of related compounds, uncovering their potential as fluorescent markers or in light-emitting devices. The fluorescence and singlet-oxygen sensitization properties highlighted by Amati et al. (2010) could be leveraged in designing new diagnostic tools or in photodynamic therapy, where precise light activation is crucial (Amati et al., 2010).

Antimicrobial Potential

Research by Desai, Shihora, and Moradia (2007) on quinazoline derivatives, while not directly related, hints at the antimicrobial potential of compounds within this chemical space. Such studies underscore the broader applicability of complex organic molecules in addressing bacterial and fungal infections, suggesting that derivatives of the compound could be explored for similar applications (Desai et al., 2007).

Supramolecular Chemistry

Further insights come from the work on hydrogen-bonded supramolecular structures by Portilla et al. (2007), which presents the structural versatility and potential for creating complex molecular assemblies. Such structures could find use in nanotechnology and molecular electronics, indicating that derivatives of the ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate could contribute to advancements in these fields (Portilla et al., 2007).

Eigenschaften

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O6/c1-2-31-24(30)14-5-9-16(10-6-14)26-22(28)19-20(18-4-3-13-32-18)27(33-21(19)23(26)29)17-11-7-15(25)8-12-17/h3-13,19-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRRLPWIAKGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.